8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one
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Overview
Description
8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one is a natural product found in Capsicum, Silene baccifera, and Sesbania drummondii with data available.
Scientific Research Applications
Synthesis and Potential Bioactivity
- The synthesis of polyhydroxylated derivatives of 8-oxabicyclo[3.2.1]octanes, closely related to the compound , has been explored. These derivatives have potential as bioactive molecules due to their structure, which is similar to certain molecules with antitumor and glycosidase inhibitors activity (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).
Herbicidal Activity
- Certain derivatives of 8-oxabicyclo[3.2.1]octan-3-one have shown significant herbicidal activity. These compounds were effective in inhibiting the root growth of Sorghum bicolor, highlighting their potential as herbicides (Costa, Barbosa, Demuner, & Silva, 1999).
Chemical Transformations
- The compound has been used in various chemical transformations. For example, both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one have been synthesized, demonstrating the compound's versatility in stereochemical synthesis (Kawasumi, Kanoh, & Iwabuchi, 2011).
Diastereotopic Group Selectivity
- The compound has shown interesting behavior in diastereotopic group selectivity and chemoselectivity in alkylidene carbene reactions, which could be significant in the development of selective synthetic routes (Munro, Male, Spencer, & Grainger, 2013).
Structural Studies
- Structural analysis through methods like X-ray diffraction has been conducted on related derivatives. Such studies are crucial for understanding the molecular geometry and potential interactions of these compounds (Ourhzif, Ketatni, Akssira, Troin, & Khouili, 2021).
Synthesis for Potential Analgesics
- While some research has explored the synthesis of related compounds for potential analgesic properties, it is important to note that this aspect diverges from the specified requirement to exclude information related to drug use and dosage (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Properties
CAS No. |
77162-65-3 |
---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C13H20O4/c1-9(14)4-5-13(16)11(2)6-10(15)7-12(13,3)17-8-11/h4-5,9,14,16H,6-8H2,1-3H3/b5-4+ |
InChI Key |
KENVUEOHDFOVNA-SNAWJCMRSA-N |
Isomeric SMILES |
CC(/C=C/C1(C2(CC(=O)CC1(OC2)C)C)O)O |
SMILES |
CC(C=CC1(C2(CC(=O)CC1(OC2)C)C)O)O |
Canonical SMILES |
CC(C=CC1(C2(CC(=O)CC1(OC2)C)C)O)O |
Synonyms |
drummondol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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